3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol
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Overview
Description
3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a difluoro-substituted azepane ring and a methoxyphenyl group. The molecular formula of this compound is C14H19F2NO2, and it has a molecular weight of 271.3 .
Preparation Methods
The synthesis of 3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol involves several steps, starting with the preparation of the azepane ring. The difluoro-substitution is typically introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The methoxyphenyl group is then attached via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoro-substitution enhances its binding affinity to these targets, while the methoxyphenyl group contributes to its overall stability and bioavailability. The compound may modulate specific pathways involved in cellular signaling, leading to its observed effects .
Comparison with Similar Compounds
3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol can be compared with other similar compounds, such as:
3,3-difluoro-1-[(4-hydroxyphenyl)methyl]azepan-4-ol: This compound has a hydroxy group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
3,3-difluoro-1-[(4-chlorophenyl)methyl]azepan-4-ol: The presence of a chloro group can influence the compound’s electronic properties and its interactions with molecular targets.
3,3-difluoro-1-[(4-nitrophenyl)methyl]azepan-4-ol: The nitro group introduces additional functionality, potentially enhancing the compound’s utility in various applications.
Properties
CAS No. |
1801455-32-2 |
---|---|
Molecular Formula |
C14H19F2NO2 |
Molecular Weight |
271.3 |
Purity |
95 |
Origin of Product |
United States |
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